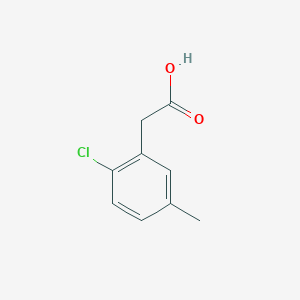

(2-Chloro-5-methylphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chloro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl)acetic acid typically involves the chlorination of 5-methylphenylacetic acid. One common method is the reaction of 5-methylphenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反応の分析

Types of Reactions

(2-Chloro-5-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that derivatives of (2-Chloro-5-methylphenyl)acetic acid may exhibit anti-inflammatory effects similar to established nonsteroidal anti-inflammatory drugs (NSAIDs). In particular, studies have shown that related compounds possess enhanced potency compared to traditional NSAIDs like indomethacin. For instance, polychlorinated analogues of phenoxyphenylacetic acids have demonstrated significant anti-inflammatory activity in preclinical models .

Case Study: Structural Analogues

A study investigated various substituted phenoxyphenylacetic acids, including those structurally related to this compound. Some compounds showed up to 40 times greater potency than fenclofenac in adjuvant-induced arthritis models, although chronic dosing revealed serious toxicity concerns . This highlights the potential for developing new anti-inflammatory agents while also addressing safety profiles.

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals. The compound can undergo several chemical transformations, including esterification and acylation reactions, making it versatile for creating complex molecules.

Data Table: Synthesis Pathways

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Esterification | This compound + Alcohol | >90 |

| Acylation | Reaction with acyl chlorides | >85 |

| Hydrolysis | Conversion of esters to acids | >95 |

Agrochemical Development

Herbicide and Pesticide Formulation

The compound's structural features make it suitable for developing herbicides and pesticides. Its chlorinated phenyl group contributes to the bioactivity of agrochemicals, enhancing their effectiveness against target pests and weeds. Research has indicated that derivatives can be fine-tuned for improved lipophilicity and metabolic stability, which are desirable traits in agrochemical formulations .

Case Study: Fluorination Trends

Recent trends in agrochemicals show that fluorinated compounds often exhibit enhanced activity due to improved solubility and stability. Similar strategies could be applied to this compound derivatives to optimize their agricultural applications .

作用機序

The mechanism of action of (2-Chloro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, or cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Phenylacetic acid: The parent compound, lacking the chlorine and methyl substitutions.

2-Chlorophenylacetic acid: Similar structure but without the methyl group.

5-Methylphenylacetic acid: Similar structure but without the chlorine atom.

Uniqueness

(2-Chloro-5-methylphenyl)acetic acid is unique due to the presence of both chlorine and methyl substitutions on the phenyl ring. These substitutions can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .

生物活性

(2-Chloro-5-methylphenyl)acetic acid, also known by its chemical formula C₉H₉ClO₂ and CID 4237709, has garnered attention in the scientific community for its diverse biological activities. This article aims to explore its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.

Molecular Structure:

- Chemical Formula: C₉H₉ClO₂

- Molecular Weight: 184.62 g/mol

- CAS Number: 81682-39-5

The compound features a chlorinated aromatic ring, which is significant for its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound, revealing its effectiveness against various bacterial strains.

In Vitro Studies

- Antibacterial Activity:

- Mechanism of Action:

Data Table: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Enterococcus faecalis | 16 | Bacteriostatic |

| Bacillus subtilis | 64 | Bacteriostatic |

| Klebsiella pneumoniae | 128 | Weakly active |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound, particularly in models of induced inflammation.

- Experimental Models:

-

Mechanism of Action:

- The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro assays.

- Cell Line Studies:

- Mechanism of Action:

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Moderate Cytotoxicity |

| PC-3 (Prostate Cancer) | 30 | Moderate Cytotoxicity |

| LNCaP | 20 | Moderate Cytotoxicity |

Case Studies

- Case Study on Antibacterial Efficacy:

- Case Study on Anti-inflammatory Effects:

特性

IUPAC Name |

2-(2-chloro-5-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLYJSVLGHEJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。